Cas no 2172091-23-3 ({1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
{1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1596976
- {[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172091-23-3
- {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
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- Inchi: 1S/C12H22N4/c1-9(2)4-7-12-11(8-13-3)14-15-16(12)10-5-6-10/h9-10,13H,4-8H2,1-3H3
- InChI Key: QGOFXUNCJZGHJZ-UHFFFAOYSA-N
- SMILES: N1(C(=C(CNC)N=N1)CCC(C)C)C1CC1
Computed Properties
- Exact Mass: 222.18444672g/mol
- Monoisotopic Mass: 222.18444672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 42.7Ų
{1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596976-0.05g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 0.05g |
$1464.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-0.1g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 0.1g |
$1533.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-0.25g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 0.25g |
$1604.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-0.5g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 0.5g |
$1673.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-1.0g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 1.0g |
$1742.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-2.5g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 2.5g |
$3417.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-5.0g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 5.0g |
$5056.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-10.0g |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 10.0g |
$7497.0 | 2023-07-10 | ||
| Enamine | EN300-1596976-50mg |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 50mg |
$1464.0 | 2023-09-23 | ||
| Enamine | EN300-1596976-100mg |
{[1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172091-23-3 | 100mg |
$1533.0 | 2023-09-23 |
{1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Professional Introduction to Compound with CAS No. 2172091-23-3 and Product Name: {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Compound with the CAS number 2172091-23-3 and the product name {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a triazole ring and a cyclopropyl substituent makes it a structurally unique entity, which is often explored for its pharmacological properties.
The triazole moiety is a well-known pharmacophore in drug design, contributing to the bioactivity of numerous therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In particular, the 1,2,3-triazole scaffold is known for its stability and versatility in forming hydrogen bonds, which enhances its binding affinity to biological targets. The cyclopropyl group, on the other hand, introduces steric hindrance and electronic effects that can modulate the compound's interactions with biological systems.
The (methyl)amine substituent at the 4-position of the triazole ring adds another layer of complexity to the compound's structure. This group can participate in hydrogen bonding interactions and influence the compound's solubility and metabolic stability. The combination of these structural features makes {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine a promising candidate for further investigation in drug discovery.
Recent research in medicinal chemistry has highlighted the importance of structurally diverse compounds in identifying novel therapeutic agents. The unique combination of functional groups in this compound makes it an interesting candidate for further exploration. Studies have shown that compounds containing triazole moieties can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a cyclopropyl group can further enhance these properties by influencing the compound's binding affinity and selectivity.
In addition to its potential therapeutic applications, this compound has also been studied for its role in chemical synthesis. The triazole ring can serve as a versatile intermediate in organic synthesis, allowing for the facile introduction of various functional groups. This flexibility makes it an attractive building block for designing more complex molecules with tailored properties.
The synthesis of {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the triazole ring typically involves a cycloaddition reaction between an azide and an alkene, followed by functional group modifications to introduce the cyclopropyl and (methyl)amine substituents. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve the efficiency and selectivity of these transformations.
One of the key challenges in working with this compound is its sensitivity to environmental conditions. The presence of multiple reactive sites necessitates careful handling under controlled conditions to prevent degradation. However, recent advances in synthetic methodologies have made it possible to handle such compounds more efficiently, reducing the risk of side reactions.
The pharmacological activity of {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has been evaluated through various in vitro assays. These studies have revealed promising results regarding its interaction with biological targets relevant to several diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation. Additionally, its potential antimicrobial properties have been explored, showing efficacy against a range of bacterial strains.
Further preclinical studies are necessary to fully elucidate the pharmacological profile of this compound. These studies will focus on evaluating its efficacy, safety profile, and potential side effects in animal models. Additionally, pharmacokinetic studies will be conducted to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.
The development of new drugs is a complex process that requires extensive research and collaboration among scientists from various disciplines. The study of compounds like {1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine contributes significantly to our understanding of disease mechanisms and provides valuable insights for drug design. By leveraging advances in synthetic chemistry and pharmacology, researchers are paving the way for novel therapeutic interventions that could benefit patients worldwide.
In conclusion,2172091-23-3 represents a structurally intriguing compound with potential applications in pharmaceutical chemistry. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms,{1-cyclopropyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine may play a significant role in addressing unmet medical needs.
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